molecular formula C18H13N3OS B286346 2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one

2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one

Cat. No. B286346
M. Wt: 319.4 g/mol
InChI Key: JZLVKPQTUKRSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridazinoquinazoline derivatives, which have been reported to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been suggested that this compound may exert its antifungal activity by interfering with the fungal cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one have been studied extensively. It has been reported to inhibit the activity of various enzymes, such as topoisomerase and histone deacetylase. Additionally, this compound has been shown to induce the expression of various genes involved in apoptosis and cell cycle regulation. Furthermore, it has been reported to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one in lab experiments is its potent inhibitory activity against cancer cell lines. Additionally, this compound has been shown to possess antifungal and anticonvulsant activity, making it a versatile compound for various applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of 2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one. One of the directions is to explore its potential as a lead compound for the development of novel anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases. Furthermore, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one has been reported in the literature. One of the methods involves the reaction of 2-aminopyridazine with 2-chloro-3-formylquinazoline in the presence of a base, followed by the addition of benzyl mercaptan. The resulting product is then subjected to cyclization under basic conditions to yield the desired compound.

Scientific Research Applications

2-(benzylsulfanyl)-10H-pyridazino[6,1-b]quinazolin-10-one has been reported to possess a wide range of biological activities. It has been shown to exhibit potent inhibitory activity against various cancer cell lines, such as A549, MCF-7, and HCT116. Additionally, it has been reported to possess antifungal activity against Candida albicans and Cryptococcus neoformans. Furthermore, this compound has been shown to exhibit anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.

properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

2-benzylsulfanylpyridazino[6,1-b]quinazolin-10-one

InChI

InChI=1S/C18H13N3OS/c22-18-14-8-4-5-9-15(14)19-16-10-11-17(20-21(16)18)23-12-13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

JZLVKPQTUKRSDB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NC4=CC=CC=C4C3=O)C=C2

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NC4=CC=CC=C4C3=O)C=C2

Origin of Product

United States

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